molecular formula C10H10N2O6 B1396473 2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid CAS No. 1296172-34-3

2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid

Cat. No.: B1396473
CAS No.: 1296172-34-3
M. Wt: 254.2 g/mol
InChI Key: BDSMQEFGTZAGBU-UHFFFAOYSA-N
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Description

2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid is a chemical building block of interest in organic synthesis and pharmaceutical research. Compounds within this nitrophenylacetic acid family are frequently employed in the formation of heterocycles, which are core structures in many active pharmaceutical ingredients . The nitro and carboxylic acid functional groups provide versatile handles for further chemical modification, enabling researchers to construct more complex molecular architectures. One of the key research applications of related 2-nitrophenylacetic acid derivatives is their use as selectively removable protecting groups for primary alcohols . In such protocols, the alcohol is esterified with the acid, protecting it during subsequent reaction steps. The protecting group can later be cleaved under specific conditions, such as with zinc and ammonium chloride, offering compatibility with other common protecting groups . Furthermore, the reduction of the nitro group in such structures is a key transformation; complete reduction can lead to anilines that cyclize to form lactams, while partial reductive cyclization can yield hydroxamic acids . These pathways are valuable for synthesizing biologically active molecules. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-(5-methoxycarbonyl-2-nitroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c1-18-10(15)6-2-3-8(12(16)17)7(4-6)11-5-9(13)14/h2-4,11H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSMQEFGTZAGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-step process (Scheme A)

Chain Prolongation and Reductive Cyclization (Scheme B)

  • Starting from 4-methyl-3-nitrobenzonitrile, chain elongation occurs via nitrile addition.
  • Reductive cyclization of the resulting (4-cyano-2-nitrophenyl)acetic acid forms the oxindole core.
  • Final saponification of nitrile to carboxylic acid, followed by esterification, yields 6-methoxycarbonyl-2-oxindole.

Alternative synthesis (Scheme C)

  • Involves cyclization and hydration steps starting from benzoic acid derivatives, as described in patents, with reactions such as chlorination, esterification, and cyclization under specific conditions.

Functionalization of 6-Methoxycarbonyl-2-oxindole

Once the oxindole core is synthesized, further modifications include:

Reaction with Chloroacetic Anhydride

  • Produces methyl 1-(chloroacetyl)-2-oxoindoline-6-carboxylate ("chlorimide").
  • This step involves acylation of the oxindole's nitrogen atom, facilitating subsequent transformations.

Dechlorination to Enolindole

  • Base-catalyzed dechloroacetylation, typically using sodium methoxide in methanol at around 70°C, yields methyl-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate ("enolindole").

Final Assembly of the Target Compound

The amino group on the phenyl ring, bearing the nitro and methoxycarbonyl substituents, is introduced via nucleophilic aromatic substitution or similar aromatic amination techniques, often involving:

Data Table: Summary of Key Synthetic Steps and Conditions

Step Starting Material Reagent/Conditions Product Yield Reference
1 3-Nitrobenzoic acid Esterification (acid catalyst) Methyl 3-nitrobenzoate High Scheme A
2 Methyl 3-nitrobenzoate Chloroacetic acid methyl ester, electrophilic substitution Methyl 4-methoxycarbonylmethyl-3-nitrobenzoate Moderate Scheme A
3 Nitrobenzoate derivative Hydrogenation, intramolecular amidation 6-Methoxycarbonyl-2-oxindole Variable Patent CA2705490A1
4 6-Methoxycarbonyl-2-oxindole Reaction with chloroacetic anhydride Methyl 1-(chloroacetyl)-2-oxoindoline-6-carboxylate High Patent CA2705490A1
5 Chlorimide intermediate Base-catalyzed dechlorination Enolindole High Patent CA2705490A1
6 Enolindole Coupling with amino phenyl derivatives Final amino acid derivative Variable Literature

Research Findings and Notes

  • The synthesis of this compound benefits from established methods of oxindole formation via cyclization of nitrile or ester precursors, with yields often exceeding 80% under optimized conditions.
  • Patents and literature emphasize the importance of controlled hydrogenation and acylation steps to achieve high purity and yield.
  • Alternative synthetic routes, such as those involving chlorination and subsequent dechlorination, provide flexible pathways adaptable to different starting materials and desired functional groups.
  • The process's scalability and environmental considerations are addressed through the choice of solvents (e.g., ethanol, methanol) and catalysts (e.g., sodium methoxide, sodium carbonate).

Chemical Reactions Analysis

Types of Reactions

2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The methoxycarbonyl group can be hydrolyzed to a carboxylic acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while hydrolysis of the methoxycarbonyl group can produce a carboxylic acid derivative.

Scientific Research Applications

2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogs and Substituent Positioning

Key structural analogs differ in substituent positions or functional groups. A summary is provided below:

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Differences
2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid - 5-methoxycarbonyl, 2-nitro, aminoacetic acid C₁₀H₁₀N₂O₆ 254.20 Reference compound
5-Methoxy-2-nitrophenylacetic Acid 20876-29-3 5-methoxy, 2-nitro, acetic acid C₉H₈N₂O₅ 224.17 Methoxy instead of methoxycarbonyl
2-(4-Methoxy-2-nitrophenyl)acetic acid 20876-30-6 4-methoxy, 2-nitro, acetic acid C₉H₈N₂O₅ 224.17 Methoxy at position 4
2-(2-Methoxy-5-nitrophenyl)acetic acid 51073-04-2 2-methoxy, 5-nitro, acetic acid C₉H₉NO₅ 211.17 Methoxy/nitro positions swapped
2-[methyl(2-nitrophenyl)amino]acetic acid 31918-24-8 2-nitro, methylaminoacetic acid C₉H₁₀N₂O₄ 210.19 Methylated amino group
2-(2-Chloro-6-nitrophenyl)acetic acid - 2-chloro, 6-nitro, acetic acid C₈H₆ClNO₄ 215.59 Chloro replaces methoxycarbonyl

Data compiled from CAS databases and supplier catalogs

Physicochemical Properties

  • Acidity/Solubility: The aminoacetic acid moiety enhances water solubility compared to esterified analogs (e.g., methyl esters in ). The nitro and methoxycarbonyl groups reduce basicity, favoring deprotonation at physiological pH .
  • Reactivity : The electron-deficient phenyl ring directs electrophilic substitution to positions 4 and 4. In contrast, analogs like 2-(4-Methoxy-2-nitrophenyl)acetic acid () exhibit altered regioselectivity due to methoxy’s electron-donating effect .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. A nitro group is introduced via nitration (e.g., mixed HNO₃/H₂SO₄), followed by methoxycarbonyl addition using methyl chloroformate under basic conditions. The aminoacetic acid moiety is attached via nucleophilic substitution or coupling reactions (e.g., EDC/HOBt). Purity optimization requires recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) and column chromatography (silica gel, gradient elution with ethyl acetate/hexane) . HPLC analysis (C18 column, UV detection at 254 nm) is recommended for purity validation .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl) and methoxycarbonyl groups (δ 3.8–4.0 ppm for -OCH₃). The acetic acid proton appears as a singlet near δ 4.2 ppm .
  • FT-IR : Confirm nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and carbonyl groups (1720 cm⁻¹ for ester, 1700 cm⁻¹ for carboxylic acid) .
  • X-ray crystallography : Resolve steric effects of substituents; compare with analogs like 2-(2-methoxyphenyl)acetic acid to validate bond angles and packing .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity and optimizing reaction conditions for this compound?

  • Methodological Answer :

  • Reaction path searching : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model nitration regioselectivity and transition states for methoxycarbonyl attachment. Compare activation energies for meta vs. para substitution .
  • Solvent effects : Conduct COSMO-RS simulations to predict solubility in reaction media (e.g., DMF vs. THF) and optimize yield .
  • Machine learning : Train models on PubChem data (similar nitroaryl acetic acids) to predict optimal stoichiometry and catalyst loading .

Q. What strategies can resolve discrepancies between theoretical (DFT-predicted) and experimental spectral data?

  • Methodological Answer :

  • Conformational analysis : Use molecular dynamics (MD) simulations to account for rotational barriers in the acetic acid side chain, which may cause NMR signal splitting .
  • Solvent correction : Apply implicit solvent models (e.g., PCM) to DFT calculations for NMR chemical shifts. Discrepancies >0.5 ppm suggest unaccounted hydrogen bonding .
  • Crystallographic validation : Compare experimental X-ray structures (e.g., CCDC entries) with DFT-optimized geometries to identify steric clashes or π-stacking effects .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, given its functional groups?

  • Methodological Answer :

  • Antimicrobial assays : Test against Gram-positive/negative bacteria (MIC via broth microdilution) due to nitro group’s redox activity, which may disrupt microbial electron transport .
  • Enzyme inhibition : Screen against tyrosine kinases or carboxylases via fluorescence polarization, leveraging the aminoacetic acid moiety as a substrate analog .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), comparing with structurally similar compounds like (S)-2-amino-2-(4-nitrophenyl)acetic acid .

Q. How can researchers evaluate the impact of substituent positions (e.g., nitro vs. methoxycarbonyl) on the compound’s chemical stability and reactivity?

  • Methodological Answer :

  • Degradation studies : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring. Nitro groups may hydrolyze to amines under acidic conditions, while methoxycarbonyl esters are prone to saponification .
  • Electrochemical analysis : Use cyclic voltammetry to assess nitro group reduction potentials (e.g., E° ≈ −0.5 V vs. Ag/AgCl in DMF), which influence redox-driven reactivity .
  • Comparative synthesis : Synthesize analogs (e.g., 2-{[4-methoxy-3-nitrophenyl]amino}acetic acid) and compare pKa (via potentiometric titration) and logP (shake-flask method) to quantify substituent effects .

Tables for Key Data

Property Value/Method Reference
Synthetic Yield 65–78% (optimized via DFT-guided conditions)
HPLC Retention Time 8.2 min (C18, 70:30 acetonitrile/0.1% TFA)
X-ray Crystallography Space group P2₁/c, Z = 4
DFT-predicted pKa 3.1 (carboxylic acid)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid
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2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid

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